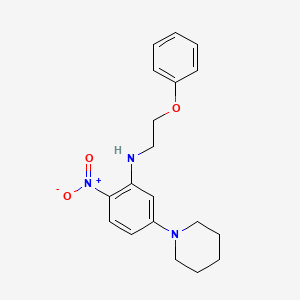![molecular formula C29H21BrN2O2S B11696681 (2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11696681.png)
(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone ring This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.
Substitution: The bromine atom in the benzyl ether moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of (2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazolidinone ring and the imine group may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. Molecular docking studies could provide insights into the specific binding sites and interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Organochlorine compounds: These include a wide range of chlorinated hydrocarbons with diverse applications.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde:
Uniqueness
(2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, a benzyl ether moiety, and a bromophenyl group. This structural complexity provides a range of potential chemical reactivity and biological activity that distinguishes it from simpler compounds.
Propriétés
Formule moléculaire |
C29H21BrN2O2S |
|---|---|
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H21BrN2O2S/c30-23-16-17-26(34-20-21-10-4-1-5-11-21)22(18-23)19-27-28(33)32(25-14-8-3-9-15-25)29(35-27)31-24-12-6-2-7-13-24/h1-19H,20H2/b27-19+,31-29? |
Clé InChI |
QENPINPIPPNPQJ-WAXYGJJXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696610.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)
![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
![N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11696628.png)

![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine](/img/structure/B11696636.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
